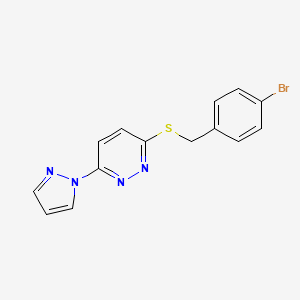

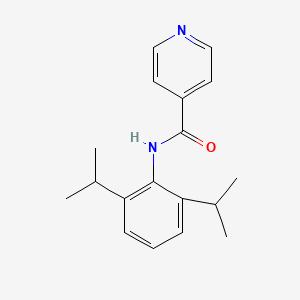

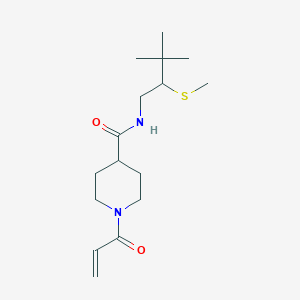

![molecular formula C16H16N2O B2584591 1-[4-(5-乙基-1,3-苯并恶唑-2-基)苯基]甲胺 CAS No. 875000-10-5](/img/structure/B2584591.png)

1-[4-(5-乙基-1,3-苯并恶唑-2-基)苯基]甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-[4-(5-Ethyl-1,3-benzoxazol-2-yl)phenyl]methanamine” is a chemical compound . It is also known by other names such as AKOS BB-8546, ART-CHEM-BB B025571, and ASISCHEM B52680 .

Synthesis Analysis

The synthesis of benzoxazoles, which is a key component of the compound, can be achieved through various methods. One efficient method involves the use of o-amino(thio)phenols and aldehydes with samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . Other methods involve the use of orthoesters with substituted anilines .Physical and Chemical Properties Analysis

The physical and chemical properties of “1-[4-(5-Ethyl-1,3-benzoxazol-2-yl)phenyl]methanamine” include its melting point, price, vapor pressure, boiling point, toxicity, specific gravity, density, molecular formula, and molecular weight .科学研究应用

在塑料闪烁体和发光材料中的应用

基于聚甲基丙烯酸甲酯 (PMMA) 的塑料闪烁体的研究表明,包括苯并恶唑基和苯基衍生物在内的各种发光染料可以增强这些材料的闪烁性能。这些增强包括改善闪烁效率、光学透明度以及对热、光和辐射损伤的稳定性。联苯和 2,5-二苯基恶唑等化合物已被确定为有效的发光活化剂,表明结构相关的苯并恶唑基化合物在开发先进闪烁材料和光学器件中具有潜在的应用领域 (Salimgareeva & Kolesov, 2005)。

在苯并二氮杂卓合成中的作用

在苯并二氮杂卓的合成中,一类具有重要药用价值的化合物,已经彻底审查了邻苯二胺等前体的利用。该研究重点介绍了 1,4- 和 1,5-苯并二氮杂卓的广泛且有价值的合成策略,展示了这些支架在药物化学中对其生物活性(包括抗惊厥和抗焦虑作用)的关键作用。这表明苯并恶唑家族中新化合物的合成和探索的潜在研究途径用于治疗目的 (Teli 等人,2023)。

苯并恶嗪类化合物的抗菌应用

苯并恶嗪类化合物,包括苯并恶唑基衍生物,已被确定为重要的植物防御代谢物,具有作为抗菌支架的潜力。这些由某些植物产生的化合物在防御生物威胁中发挥作用。虽然天然苯并恶嗪类化合物显示出有限的抗菌效力,但 1,4-苯并恶嗪-3-酮骨架已被提议作为开发新型抗菌剂的一个有前途的支架。这种结构的合成衍生物已显示出对病原真菌和细菌的有效活性,表明苯并恶唑相关化合物在设计新型抗菌剂中具有可行性 (de Bruijn, Gruppen, & Vincken, 2018)。

作用机制

Target of Action

The primary target of 1-[4-(5-Ethyl-1,3-benzoxazol-2-yl)phenyl]methanamine is the orexin receptor . Orexin receptors are a type of G-protein coupled receptor that are primarily located in the brain and are involved in regulating sleep-wake cycles .

Mode of Action

1-[4-(5-Ethyl-1,3-benzoxazol-2-yl)phenyl]methanamine: acts as an antagonist at the orexin receptor . This means that it binds to the receptor and prevents it from being activated by the orexin neuropeptides . This inhibition of the orexin receptor activity leads to a decrease in wakefulness and an increase in sleep .

Biochemical Pathways

The action of 1-[4-(5-Ethyl-1,3-benzoxazol-2-yl)phenyl]methanamine on the orexin receptor affects the orexinergic system, which plays a crucial role in the regulation of sleep-wake cycles . By inhibiting the activity of the orexin receptor, this compound can affect downstream signaling pathways that are involved in the promotion of wakefulness .

Pharmacokinetics

The pharmacokinetics of 1-[4-(5-Ethyl-1,3-benzoxazol-2-yl)phenyl]methanamine It is known that the compound has good potency and improved pharmacokinetics . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are currently under investigation .

Result of Action

The molecular and cellular effects of 1-[4-(5-Ethyl-1,3-benzoxazol-2-yl)phenyl]methanamine’s action result in a decrease in wakefulness and an increase in sleep . This is due to its antagonistic action on the orexin receptor, which plays a crucial role in the regulation of sleep-wake cycles .

属性

IUPAC Name |

[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c1-2-11-5-8-15-14(9-11)18-16(19-15)13-6-3-12(10-17)4-7-13/h3-9H,2,10,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPISPIKEJOJPCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

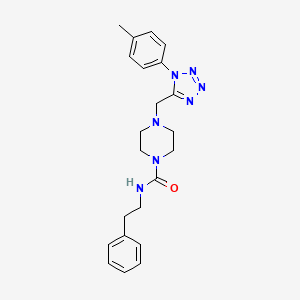

![5-((4-(dimethylamino)phenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2584508.png)

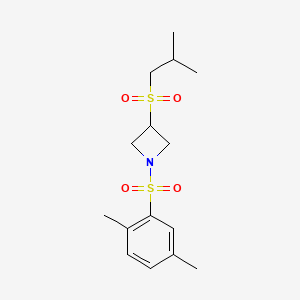

![Ethyl 6-methyl-2-(3-(5-methylfuran-2-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2584509.png)

![(2S)-2-[(2-fluorobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2584525.png)

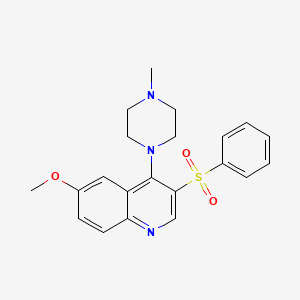

![benzyl 2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2584529.png)